molecular formula C12H20O6 B13444196 Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate

Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate

Cat. No.: B13444196
M. Wt: 260.28 g/mol
InChI Key: WNZALPQMPXQUPL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate ( 120289-23-8) is a complex ester that serves as a valuable building block in organic synthesis, primarily for the production of pharmaceutical compounds and fragrances . Its molecular formula is C12H20O6, and it features a tert-butoxy carbonyl group combined with a keto-ester functionality . The presence of the tert-butoxy group enhances the molecule's stability, reducing the risk of undesired hydrolysis during synthetic reactions and allowing for more controlled chemical manipulations . This structural stability, coupled with its dual reactive sites, makes it a versatile precursor suitable for various condensation and alkylation reactions, and particularly useful in asymmetric synthesis for preparing biologically active molecules . The compound is characterized by its high purity and consistent performance, ensuring reproducible results in both laboratory and industrial-scale applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

ethyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-3-oxobutanoate

InChI

InChI=1S/C12H20O6/c1-5-17-10(14)6-9(13)7-16-8-11(15)18-12(2,3)4/h5-8H2,1-4H3

InChI Key

WNZALPQMPXQUPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)COCC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate typically involves the esterification of 4-(2-(tert-butoxy)-2-oxoethoxy)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications
Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate 120289-23-8 C₁₂H₁₈O₆ 282.27 tert-Butoxy ethoxy High steric bulk; used in peptide coupling and heterocycle synthesis
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate 88150-75-8 C₁₆H₁₇NO₆ 319.31 Phthalimido ethoxy Phthalimide protection for amines; density: 1.3 g/cm³, boiling point: 479.7°C
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate 67706-68-7 C₁₁H₁₉NO₅ 245.27 Boc-protected amino Used in peptide synthesis; MW 245.27, liquid at room temperature
Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate 84157-65-3 C₁₀H₁₉NO₄ 217.26 Dimethylamino ethoxy Polar substituent; potential for pH-sensitive drug delivery
Ethyl 3-oxo-2-phenoxybutanoate 7699-83-4 C₁₂H₁₄O₄ 222.24 Phenoxy Aromatic substituent; logP = 1.59, used in fragrance intermediates

Biological Activity

Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate, with the CAS number 120289-23-8, is a compound of significant interest in medicinal chemistry. It serves as an intermediate in the synthesis of various bioactive molecules, particularly those related to cardiovascular therapies. This article delves into its biological activity, synthesis pathways, and potential therapeutic applications based on available research findings.

Molecular Information:

  • Molecular Formula: C₁₂H₂₀O₆
  • Molecular Weight: 260.28 g/mol
  • CAS Number: 120289-23-8

Structural Features:
this compound features a complex structure that includes an ethyl ester and a tert-butoxy group, which may influence its biological interactions and solubility properties.

This compound is primarily known as an intermediate in the synthesis of O-Des[2-aminoethyl]-O-carboxymethyl dehydroamlodipine, a metabolite of Amlodipine, a widely used calcium channel blocker. The biological activity of this compound is closely tied to its role in modulating calcium channels in vascular smooth muscle cells, thereby influencing cardiovascular function and blood pressure regulation .

Pharmacological Applications

In Vitro Studies

Research has indicated that derivatives of this compound can exhibit varying degrees of biological activity depending on their structural modifications. For instance:

  • Topoisomerase II Inhibition: Some derivatives have shown promise as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair .
  • Serotonin Receptor Modulation: Compounds derived from similar scaffolds have been explored for their potential as partial agonists at serotonin receptors, which could have implications for mood disorders .

Case Studies

  • Amlodipine Derivatives:
    • In clinical settings, Amlodipine has demonstrated significant efficacy in lowering blood pressure and improving cardiovascular outcomes in patients with hypertension. The role of this compound as a synthetic intermediate underscores its importance in these therapeutic formulations.
  • Synthesis Pathway Efficiency:
    • Research into synthetic pathways has highlighted the efficiency of using this compound as a building block in medicinal chemistry, allowing for the rapid development of new drug candidates with optimized biological profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate, and what reaction conditions are critical for success?

  • Methodological Answer : The compound is typically synthesized via aldol condensation or substitution reactions . For example, aldol condensation between ethyl acetoacetate derivatives and tert-butoxycarbonyl electrophiles requires precise pH control (e.g., sodium ethoxide as a base) and anhydrous conditions to avoid hydrolysis of the tert-butoxy group . Substitution reactions involving tert-butyl bromoacetate and activated esters of 3-oxobutanoate derivatives often employ polar aprotic solvents (e.g., DMF) at 60–80°C to enhance nucleophilic displacement . Characterization via NMR spectroscopy (e.g., monitoring carbonyl peaks at δ 170–175 ppm) and mass spectrometry (molecular ion [M+H]+ ≈ 287.3 g/mol) is essential for structural confirmation .

Q. How can researchers characterize the structural and purity profile of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H NMR to identify the tert-butoxy singlet (δ 1.2–1.4 ppm, 9H) and ester carbonyl protons (δ 4.1–4.3 ppm, ethyl group) .
  • Infrared (IR) Spectroscopy : Confirm ester carbonyl (C=O) stretches at 1720–1740 cm⁻¹ and ketone C=O at 1700–1715 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C12_{12}H18_{18}O6_6) with an error margin < 2 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and minimize side products in the synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperatures below 80°C to prevent tert-butoxy group decomposition .
  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Solvent Optimization : Anhydrous THF or acetonitrile improves solubility of intermediates, reducing byproducts like hydrolyzed esters .
  • Yield Monitoring : Track reaction progress via TLC (Rf ≈ 0.5 in hexane:ethyl acetate, 3:1) and isolate pure product via flash chromatography (silica gel, gradient elution) .

Q. What strategies can resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in 13^{13}C NMR spectra?

  • Methodological Answer :

  • Dynamic Effects : Investigate rotational barriers of the tert-butoxy group using variable-temperature NMR to explain split carbonyl signals .
  • Stereochemical Analysis : Perform X-ray crystallography to confirm absence of chiral centers or isomerism, which may cause spectral anomalies .
  • Computational Validation : Compare experimental 13^{13}C NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G*) to identify discrepancies .

Q. What biological or pharmacological activities are hypothesized for this compound based on its structural analogs?

  • Methodological Answer :

  • Quinazoline Derivatives : Analogous compounds with α,β-unsaturated carbonyl moieties exhibit kinase inhibition (e.g., EGFR inhibitors) via Michael addition to cysteine residues .
  • Phosphonate Analogs : The tert-butoxy group may enhance metabolic stability, as seen in prodrugs targeting intracellular esterases .
  • In Vitro Screening : Prioritize assays for antiproliferative activity (e.g., MTT assay on cancer cell lines) and anti-inflammatory effects (COX-2 inhibition) .

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